molecular formula C8H9BrO2 B1279177 1-(4-Bromophenyl)ethane-1,2-diol CAS No. 92093-23-7

1-(4-Bromophenyl)ethane-1,2-diol

Cat. No.: B1279177
CAS No.: 92093-23-7
M. Wt: 217.06 g/mol
InChI Key: ZDPJGAWPRHNQHI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H9BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety.

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

It is known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This suggests that 1-(4-Bromophenyl)ethane-1,2-diol may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its use in organic synthesis , it is likely that this compound is involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 21706 , which may influence its pharmacokinetic properties.

Result of Action

Given its use in organic synthesis , it is likely that this compound contributes to the formation of various organic compounds.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)ethane-1,2-diol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The hydroxyl groups on the ethane chain allow for hydrogen bonding with proteins and other biomolecules, facilitating various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and interactions .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. The compound can also influence the expression of genes involved in oxidative stress response and metabolic pathways. These effects are mediated through its interactions with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes such as acetylcholinesterase by forming a stable complex with the enzyme’s active site. This inhibition affects neurotransmitter levels and can have downstream effects on cellular function. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce oxidative stress. At high doses, it can cause toxicity and adverse effects such as liver damage and neurotoxicity. The threshold for these effects varies depending on the species and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to various biochemical effects. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. For example, in the nucleus, it can interact with transcription factors to regulate gene expression, while in the mitochondria, it can affect oxidative phosphorylation and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1,2-diol can be synthesized through the reduction of 4-bromophenylglyoxal using sodium borohydride (NaBH4) in ethanol at temperatures ranging from 0°C to room temperature. The reaction typically proceeds with high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard reduction techniques. The scalability of the synthesis is facilitated by the mild reaction conditions and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethane-1,2-diol
  • 1-(4-Fluorophenyl)ethane-1,2-diol
  • 1-(4-Iodophenyl)ethane-1,2-diol

Comparison: 1-(4-Bromophenyl)ethane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

1-(4-bromophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456928
Record name 1-(4-bromophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92093-23-7
Record name 1-(4-bromophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromostyrene (Compound [LXI], 366 mg, 2 mmol, 1 eq.) in acetone (10 mL) was added morpholine N-oxide (953 mg of a 50% solution in H2O, 4.0 mmol, 2.0 eq.) and then OsO4 (1.3 g for a 4% OsO4 in H2O, 0.2 mmol, 0.1 eq). The mixture was allowed to stir at room temperature for 1 hour. The reaction mixture was then added to an aqueous solution of sodium thiosulfate and then extracted three times with EtOAc. The combined organics were dried over Na2SO4, concentrated, and subjected to silica gel chromatography using EtOAc-heptane as the eluant to provide Compound [LXII]: 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.54-3.66 (m, 2H) 4.66 (dd, J=6.76, 5.10 Hz, 1H) 7.24-7.35 (m, 2H) 7.41-7.53 (m, 2H).
Quantity
366 mg
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morpholine N-oxide
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sodium thiosulfate
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Synthesis routes and methods II

Procedure details

4-Bromostyrene (1.00 g, 5.46 mmol) was dissolved in 25 mls of 2:1 water acetone. To this was added 4-methylmorpholine N-oxide (0.704 g, 6.01 mmole) and osmium tetroxide (0.167 g, 0.061 mmole, 2.5% in t-BuOH). This mixture was stirred at room temperature for 16 hours, then diluted with EtOAc, washed once with 1N aq. HCl, once with saturated sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by Flash 40 Biotage (40M cartridge, 100% EtOAc as the eluant) to give 335 mgs (28%) of 1-(4-bromophenyl)ethane-1,2-diol as a white solid.
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1 g
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reactant
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25 mL
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0.704 g
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0.167 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)ethane-1,2-diol
Reactant of Route 2
1-(4-Bromophenyl)ethane-1,2-diol
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1-(4-Bromophenyl)ethane-1,2-diol
Reactant of Route 4
1-(4-Bromophenyl)ethane-1,2-diol
Reactant of Route 5
1-(4-Bromophenyl)ethane-1,2-diol
Reactant of Route 6
1-(4-Bromophenyl)ethane-1,2-diol

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